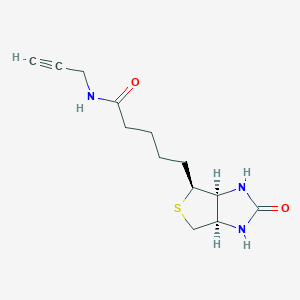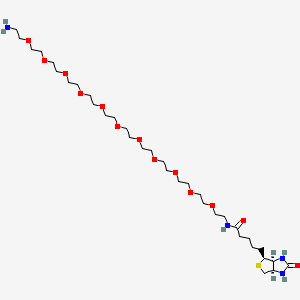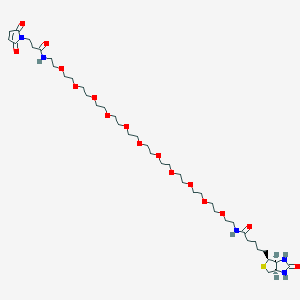
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne
Vue d'ensemble
Description
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is a polyethylene glycol (PEG) derivative containing two propargyl groups. These propargyl groups can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound in various applications .
Mécanisme D'action
Target of Action
Bis-propargyl-PEG8 is a polyethylene glycol (PEG) derivative containing two propargyl groups . The primary targets of Bis-propargyl-PEG8 are azide-bearing compounds or biomolecules . The propargyl groups in Bis-propargyl-PEG8 can react with these azide-bearing compounds or biomolecules .
Mode of Action
The interaction between Bis-propargyl-PEG8 and its targets occurs via a process known as copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydrophilic PEG spacer in Bis-propargyl-PEG8 increases solubility in aqueous media .
Biochemical Pathways
The biochemical pathways affected by Bis-propargyl-PEG8 primarily involve the formation of stable triazole linkages . These linkages can alter the properties of the azide-bearing compounds or biomolecules, potentially affecting their function and interactions within biological systems .
Pharmacokinetics
The hydrophilic peg spacer in bis-propargyl-peg8 is known to increase its solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of Bis-propargyl-PEG8’s action are primarily related to the formation of stable triazole linkages with azide-bearing compounds or biomolecules . This can alter the properties of these molecules, potentially affecting their function and interactions within biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis-propargyl-PEG8. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry to occur . Additionally, the hydrophilic PEG spacer in Bis-propargyl-PEG8 suggests that it may be more effective in aqueous environments .
Analyse Biochimique
Biochemical Properties
Bis-propargyl-PEG8 plays a significant role in biochemical reactions. The propargyl groups in Bis-propargyl-PEG8 can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage, which is a crucial aspect of its interaction with enzymes, proteins, and other biomolecules .
Molecular Mechanism
The molecular mechanism of Bis-propargyl-PEG8 involves its interaction with azide-bearing compounds or biomolecules. The propargyl groups in Bis-propargyl-PEG8 undergo a copper-catalyzed azide-alkyne Click Chemistry reaction, resulting in a stable triazole linkage . This mechanism allows Bis-propargyl-PEG8 to exert its effects at the molecular level, potentially influencing enzyme activity, biomolecule binding, and gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne is synthesized by reacting polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at room temperature . The product is then purified using column chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne primarily undergoes Click Chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms a stable triazole linkage, which is highly useful in bioconjugation and material science applications .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate
Conditions: Room temperature, aqueous or organic solvents
Major Products
The major product of the CuAAC reaction involving this compound is a triazole-linked compound, which can be further utilized in various applications such as drug delivery systems and biomolecule conjugation .
Applications De Recherche Scientifique
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-propargyl-PEG4: Similar structure but with a shorter PEG spacer, leading to different solubility and reactivity properties.
Bis-propargyl-PEG12: Longer PEG spacer, which can affect the flexibility and hydrophilicity of the compound.
Propargyl-PEG-NHS: Contains a single propargyl group and an NHS ester, used for different types of bioconjugation reactions.
Uniqueness
4,7,10,13,16,19,22,25,28-Nonaoxahentriaconta-1,30-diyne stands out due to its optimal PEG spacer length, which balances solubility and reactivity. This makes it highly versatile for a wide range of applications, from drug delivery to material science .
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O9/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRUWMSMSQUEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-dihydro-2H-chromen-6-yl)-2-methylquinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B606112.png)











